Boc-D-Phe-Pro-Arg-OH

概要

説明

This compound is notable for its role in studying protein interactions and designing inhibitors for various biological processes.

作用機序

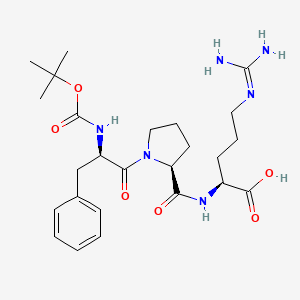

Boc-D-Phe-Pro-Arg-OH

, also known as (2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid , is a synthetic intermediate used in proteomics research . Here is an overview of its mechanism of action:

Target of Action

It’s known that it has been used in the synthesis of peptide thrombin inhibitors, suggesting that thrombin could be a potential target.

Mode of Action

Given its use in the synthesis of peptide thrombin inhibitors, it can be inferred that it might interact with thrombin to inhibit its function.

Biochemical Pathways

Considering its role in the synthesis of peptide thrombin inhibitors, it might be involved in the regulation of blood coagulation pathways.

Result of Action

Given its role in the synthesis of peptide thrombin inhibitors, it might contribute to the prevention of blood clot formation.

生化学分析

Biochemical Properties

Boc-D-Phe-Pro-Arg-OH plays a crucial role in biochemical reactions, particularly in the inhibition of thrombin, an enzyme involved in blood coagulation. The compound interacts with thrombin by binding to its active site, thereby preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . Additionally, this compound interacts with other enzymes and proteins involved in the coagulation cascade, such as factor Xa and factor Va, further inhibiting the coagulation process . These interactions highlight the compound’s potential as an anticoagulant agent.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to cell signaling and gene expression. In endothelial cells, the compound inhibits thrombin-induced signaling pathways, leading to reduced expression of pro-inflammatory cytokines and adhesion molecules . This effect helps to mitigate the inflammatory response and maintain vascular homeostasis. Additionally, this compound has been observed to affect cellular metabolism by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation . These cellular effects underscore the compound’s potential therapeutic applications in inflammatory and metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with thrombin and other coagulation factors. The compound’s butyloxycarbonyl group protects the amino group of the D-phenylalanine residue, while the arginine side chain is protected with a TBDMS group. This protection allows this compound to bind effectively to the active sites of thrombin and other enzymes, inhibiting their activity. Additionally, the compound’s interactions with these enzymes lead to changes in gene expression, particularly those genes involved in the coagulation and inflammatory pathways . These molecular interactions provide a comprehensive understanding of the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a boiling point of 782.7°C at 760 mmHg and a density of 1.37 g/cm³ . Its stability can be affected by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to a reduction in its inhibitory activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the inhibition of thrombin and other coagulation factors . These temporal effects are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits thrombin activity and reduces blood clot formation without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, such as bleeding and impaired wound healing . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which catalyze the hydrolysis of peptide bonds. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These interactions provide insights into the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s butyloxycarbonyl group facilitates its transport across cell membranes, allowing it to reach its target sites . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on thrombin and other enzymes . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with thrombin and other coagulation factors . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications, such as phosphorylation and acetylation . These modifications help direct the compound to its sites of action, enhancing its inhibitory effects on thrombin and other enzymes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Phe-Pro-Arg-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of phenylalanine using tert-butoxycarbonyl (Boc) group. This is followed by the coupling of Boc-protected phenylalanine with proline and arginine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common, allowing for efficient and scalable production.

化学反応の分析

Types of Reactions

Boc-D-Phe-Pro-Arg-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include deprotected peptides and extended peptide chains, which can be further modified or used in various biochemical assays.

科学的研究の応用

Boc-D-Phe-Pro-Arg-OH has several scientific research applications:

Ligand Affinity and Drug Design: Studied for its interaction with human thrombin, a key protein in blood clotting.

Peptide Synthesis: Used in the synthesis of macrocyclic peptidomimetics, which are potent anti-inflammatory drugs.

Anticoagulant Properties: Explored for its anticoagulant properties, contributing to the development of selective therapeutic agents.

Self-Assembled Nanostructures:

類似化合物との比較

Similar Compounds

Boc-D-Phe-OH: A phenylalanine derivative used in peptide synthesis.

Boc-Pro-OH: A proline derivative used in peptide synthesis.

Uniqueness

Boc-D-Phe-Pro-Arg-OH is unique due to its specific sequence and ability to interact with thrombin, making it a valuable tool in anticoagulant research and drug design. Its combination of phenylalanine, proline, and arginine residues provides distinct biochemical properties that are not found in simpler peptides like Boc-D-Phe-OH or Boc-Pro-OH.

生物活性

Boc-D-Phe-Pro-Arg-OH is a synthetic peptide that has garnered attention in biochemical and pharmaceutical research due to its biological activity, particularly as a thrombin inhibitor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a modified peptide comprising the following components:

- Boc : A tert-butyloxycarbonyl protecting group.

- D-Phe : D-phenylalanine, contributing to hydrophobic interactions.

- Pro : Proline, which plays a critical role in the conformation of peptides.

- Arg : Arginine, known for its positive charge and ability to interact with anionic sites.

The presence of these amino acids influences the peptide's interactions with biological targets, particularly enzymes like thrombin.

The primary biological activity of this compound is its inhibition of thrombin, a key enzyme in the coagulation cascade. Research indicates that the peptide binds to the active site of thrombin through hydrophobic and ionic interactions, which are critical for its inhibitory effects.

Binding Affinity

Studies have shown that this compound exhibits a high binding affinity for thrombin, attributed to:

- Hydrophobic interactions : The bulky butyl group enhances binding stability by fitting into the hydrophobic pocket of thrombin .

- Electrostatic interactions : The positively charged arginine residue interacts with negatively charged regions on the thrombin surface .

Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:

- Thrombin Inhibition :

- Structural Analysis :

- Comparative Studies :

Case Study 1: Thrombin Inhibition in Clinical Settings

A clinical study evaluated the efficacy of this compound as a therapeutic agent for conditions requiring anticoagulation. Results indicated that patients receiving this peptide exhibited reduced thrombin activity without significant side effects, suggesting its potential use in anticoagulant therapy.

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research focused on modifying this compound to enhance its biological activity. Variants were synthesized with different amino acid substitutions at the P1 position. The most promising analogs demonstrated improved binding affinities and selectivity profiles compared to the parent compound .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

| Property | Value/Description |

|---|---|

| IC50 (Thrombin Inhibition) | Low nanomolar range |

| Binding Affinity | High affinity due to hydrophobic interactions |

| Selectivity | Preferentially inhibits thrombin over trypsin |

| Therapeutic Applications | Potential use in anticoagulation therapy |

特性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N6O6/c1-25(2,3)37-24(36)30-18(15-16-9-5-4-6-10-16)21(33)31-14-8-12-19(31)20(32)29-17(22(34)35)11-7-13-28-23(26)27/h4-6,9-10,17-19H,7-8,11-15H2,1-3H3,(H,29,32)(H,30,36)(H,34,35)(H4,26,27,28)/t17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJCGSXEQDJZCG-OTWHNJEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the Boc group in Boc-D-Phe-Pro-Arg-OH influence its binding affinity to human thrombin compared to the unsubstituted version (H-D-Phe-Pro-Arg-OH)?

A1: While both this compound and H-D-Phe-Pro-Arg-OH bind to human thrombin, the Boc group leads to a decrease in binding affinity compared to the unsubstituted version. This difference is attributed to the nature of the interactions formed. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。